
Resistomycin
概要
説明
準備方法
合成経路と反応条件
ヘリオマイシンは通常、ストレプトマイセス・レジストミシフィックスの培養液から単離されます . 最適な生産条件には、pH 7.5のワクスマン液体培地を使用し、35ºCで4日間培養することが含まれます . ヘリオマイシンの構造は、核磁気共鳴(NMR)や質量分析など、分光法によって特徴付けられます .
工業的生産方法
ヘリオマイシンの工業的生産には、ストレプトマイセス・レジストミシフィックを用いた大規模発酵プロセスが含まれます。 発酵液は次に抽出および精製プロセスにかけられ、ヘリオマイシンを純粋な形で単離します .
化学反応の分析
Electrophilic Cyclization
Stannic chloride (SnCl₄) catalyzes the cyclization of keto nitrile intermediates (e.g., 7 ) into fused aromatic rings . This reaction reverses traditional electrophile-nucleophile roles:
-
Mechanism : SnCl₄ chelates the enol intermediate, enhancing nucleophilic attack on the aromatic ring (Figure 1) .
Internal Acylation
Final ring closure involves a Hoesch-type acylation, where an acyl group migrates to form the central diketone .
Table 2: Synthetic Pathway Highlights
Functional Group Reactivity
This compound’s structure includes reactive motifs:
-
Quinone moiety : Participates in redox reactions, contributing to its antitumor activity by generating reactive oxygen species (ROS) .
-
Hydroxyl groups : Undergo methylation or glycosylation in derivative synthesis .
Table 3: Reactivity of Key Functional Groups
Group | Reaction Partner | Product | Biological Impact | Reference |
---|---|---|---|---|
Quinone | Cellular reductants | Semiquinone radicals | Apoptosis in cancer cells | |
C-3 hydroxyl | Methyltransferase | Methylated this compound | Enhanced stability |
科学的研究の応用
Anticancer Properties
Resistomycin has been extensively studied for its potential as an anticancer agent. Recent research highlights its efficacy against various cancer cell lines, including prostate cancer and colorectal cancer.
Prostate Cancer
A study demonstrated that this compound significantly suppresses the growth of prostate cancer cells (PC3 and DU-145). The half-maximal inhibitory concentration (IC50) values were found to be 2.63 µg/mL for PC3 cells and 9.37 µg/mL for DU-145 cells. The mechanism involves the induction of oxidative stress and apoptosis through the upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2) .
Cell Line | IC50 (µg/mL) |
---|---|
PC3 | 2.63 |
DU-145 | 9.37 |
Colorectal Cancer
This compound also exhibits potent activity against colorectal cancer (CRC) cell lines such as HCT-116 and SW480, with IC50 values of 1.36 µM and 2.83 µM, respectively. The compound induces apoptotic cell death and inhibits the Wnt/β-catenin signaling pathway, a critical pathway in CRC progression .
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 1.36 |
SW480 | 2.83 |
Antimicrobial Activity
In addition to its anticancer properties, this compound possesses notable antimicrobial activities against various bacterial strains.
Antibacterial Effects
Research indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt cellular processes in bacteria, making it a candidate for developing new antibiotics .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study on Prostate Cancer
In a controlled laboratory setting, this compound was administered to prostate cancer cell lines, resulting in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Case Study on Colorectal Cancer
Another study focused on colorectal cancer cells treated with this compound showed marked inhibition of cell growth and induction of apoptosis, further validating its potential as a therapeutic agent in oncology .
作用機序
ヘリオマイシンは、特定の分子経路を標的とすることで効果を発揮します。 それは、サーチュイン-1(SIRT1)と腫瘍関連NADHオキシダーゼ(tNOX)の活性を阻害し、がん細胞のアポトーシスを誘導します . ヘリオマイシンのこれらの標的への結合は、NADHからNAD+への酸化を減少させ、NAD±依存性SIRT1脱アセチル化酵素活性を低下させます . これは最終的に、がん細胞で有意な細胞毒性とアポトーシスをもたらします .
類似の化合物との比較
ヘリオマイシンは、その特定の分子標的と経路のために、他の類似の化合物と比べてユニークです。 類似の化合物には次のものがあります。
4-(ジメチルアミノメチル)ヘリオマイシン: 抗腫瘍効果が大きいヘリオマイシンの水溶性誘導体.
その他のポリケチド: テトラサイクリンやエリスロマイシンなど、抗生物質の性質も有していますが、分子標的や作用機序が異なります.
ヘリオマイシンは、SIRT1とtNOXの両方を標的とする能力により、他のポリケチドとは異なり、さらなる研究開発に貴重な化合物となっています .
類似化合物との比較
Heliomycin is unique compared to other similar compounds due to its specific molecular targets and pathways. Similar compounds include:
4-(dimethylaminomethyl)heliomycin: A water-soluble derivative of heliomycin with greater antitumor effects.
Other polyketides: Compounds like tetracycline and erythromycin, which also have antibiotic properties but differ in their molecular targets and mechanisms of action.
Heliomycin’s ability to target both SIRT1 and tNOX sets it apart from other polyketides, making it a valuable compound for further research and development .
生物活性
Resistomycin is a natural antibiotic derived from marine actinomycetes, primarily known for its broad-spectrum antibacterial properties and emerging anticancer activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, particularly in cancer cells, and summarizing relevant research findings.
This compound exhibits various biological activities, particularly in cancer therapy. Its primary mechanisms include:
- Induction of Apoptosis : this compound triggers apoptosis in cancer cells through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Oxidative Stress Generation : It enhances the production of reactive oxygen species (ROS), leading to oxidative stress that contributes to cell death.
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cancer cell proliferation.
2. Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. Below are key findings from various research efforts:
2.1 Prostate Cancer
In a study examining the effects of this compound on prostate cancer cells (PC3), the following results were observed:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound was determined to be 2.63 µg/mL, significantly lower than that of 5-fluorouracil (5-FU), which was 14.44 µg/mL .
- Apoptotic Markers : Increased levels of Bax and caspase-3 were noted, alongside decreased Bcl-2 levels, indicating a shift towards apoptosis .
- Antioxidant Response Suppression : Significant declines in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) were recorded, suggesting that this compound disrupts the cellular antioxidant defense .
Parameter | Control | This compound (1.3 µg/mL) | 5-FU (7 µg/mL) |
---|---|---|---|
IC50 (PC3 Cells) | N/A | 2.63 µg/mL | 14.44 µg/mL |
Bax Levels | Baseline | Increased | Increased |
Bcl-2 Levels | Baseline | Decreased | Decreased |
SOD Activity | Baseline | Decreased | Decreased |
Caspase-3 Levels | Baseline | Increased | Increased |
2.2 Hepatocellular Carcinoma
This compound has also shown promising results against hepatocellular carcinoma (HCC):
- IC50 Values : The IC50 values for HepG2 cells were reported at 0.25 µmol/L after 48 hours of treatment .
- Mechanism Involvement : The p38 MAPK pathway was implicated in this compound's pro-apoptotic effects, with significant alterations in cell cycle progression observed .
Study on Triple-Negative Breast Cancer
In a notable study investigating triple-negative breast cancer, this compound was found to inhibit the E3 ligase Pellino-1, leading to reduced invasion and metastasis. The study demonstrated that this compound induced both apoptosis and cell cycle arrest in vitro and in vivo, marking it as a potential therapeutic candidate for aggressive breast cancers .
4. Conclusion
This compound exhibits significant biological activity with promising applications in cancer therapy. Its ability to induce apoptosis, generate oxidative stress, and cause cell cycle arrest positions it as a potential lead compound for developing new chemotherapeutic agents. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic efficacy across different cancer types.
特性
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20004-62-0 | |
Record name | Resistomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。